molecular formula C15H17N3O4S B12179674 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12179674
M. Wt: 335.4 g/mol
InChI Key: YGNCWJDPLASGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound featuring a thiazolidine ring, an oxazole ring, and a carboxamide group

Preparation Methods

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multistep organic reactionsIndustrial production methods may employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may interact with sulfur-containing enzymes, while the oxazole ring can bind to nucleophilic sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other thiazolidine and oxazole derivatives, such as:

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H17N3O4S/c1-10-14(11(2)22-17-10)15(19)16-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,16,19)

InChI Key

YGNCWJDPLASGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.